molecular formula C41H63N3O12 B12418409 Fmoc-N-bis-PEG3-NH-Boc

Fmoc-N-bis-PEG3-NH-Boc

Cat. No.: B12418409
M. Wt: 790.0 g/mol
InChI Key: CLKKSCKSSNVZKO-UHFFFAOYSA-N
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Description

Fmoc-N-bis-PEG3-NH-Boc is a cleavable linker compound consisting of three polyethylene glycol units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The compound has a molecular formula of C41H63N3O12 and a molecular weight of 789.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-bis-PEG3-NH-Boc involves multiple steps, including the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-bis-PEG3-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the cleaved drug molecule and modified PEG chains with new functional groups .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-N-bis-PEG3-NH-Boc is used as a linker in the synthesis of complex molecules, including ADCs. It facilitates the attachment of drug molecules to antibodies, enhancing their therapeutic efficacy .

Biology

In biological research, the compound is used to study the interactions between drug molecules and their targets. It helps in the development of targeted therapies for various diseases .

Medicine

In medicine, this compound is used in the development of ADCs for cancer treatment. The cleavable linker allows for the controlled release of the drug molecule at the target site, minimizing side effects .

Industry

In the pharmaceutical industry, the compound is used in the large-scale production of ADCs. Its stability and ease of use make it a valuable tool for drug development .

Mechanism of Action

The mechanism of action of Fmoc-N-bis-PEG3-NH-Boc involves the cleavage of the PEG linker, releasing the drug molecule from the antibody-drug conjugate. The molecular targets include specific enzymes and receptors on the surface of cancer cells. The pathways involved include the internalization of the ADC and the subsequent release of the drug molecule inside the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-bis-PEG3-NH-Boc is unique due to its cleavable nature and the presence of three PEG units, which enhance its solubility and biocompatibility. This makes it particularly suitable for use in ADCs, where controlled drug release is crucial .

Properties

Molecular Formula

C41H63N3O12

Molecular Weight

790.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N,N-bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C41H63N3O12/c1-40(2,3)55-37(45)42-15-19-48-23-27-52-29-25-50-21-17-44(18-22-51-26-30-53-28-24-49-20-16-43-38(46)56-41(4,5)6)39(47)54-31-36-34-13-9-7-11-32(34)33-12-8-10-14-35(33)36/h7-14,36H,15-31H2,1-6H3,(H,42,45)(H,43,46)

InChI Key

CLKKSCKSSNVZKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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